3-(Methylsulfonyl)-2-nitroaniline
Description
3-(Methylsulfonyl)-2-nitroaniline is a substituted aniline derivative characterized by a nitro (-NO₂) group at the ortho (2nd) position and a methylsulfonyl (-SO₂CH₃) group at the meta (3rd) position on the benzene ring.
Properties
Molecular Formula |
C7H8N2O4S |
|---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
3-methylsulfonyl-2-nitroaniline |
InChI |
InChI=1S/C7H8N2O4S/c1-14(12,13)6-4-2-3-5(8)7(6)9(10)11/h2-4H,8H2,1H3 |
InChI Key |
JZSYWPDRBGMYLL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1[N+](=O)[O-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Solubility : Para-substituted analogs (e.g., 4-position) exhibit better solubility in polar solvents compared to meta-substituted derivatives due to symmetric charge distribution .
- Reactivity : Steric and electronic effects from substituent positions influence nitration and sulfonation pathways. For example, 5-(methylsulfonyl)-2-nitroaniline shows slower reaction rates in nucleophilic substitutions due to steric crowding .
Comparison with Simple Nitroanilines
Simpler nitroanilines lacking the methylsulfonyl group provide a baseline for understanding the impact of additional substituents:
Key Observations :
- Thermal Stability : The methylsulfonyl group increases thermal stability compared to simple nitroanilines, as seen in analogs like 4-(methylsulfonyl)-2-nitroaniline (decomposition >200°C) .
Comparison with Nitrosoaniline Derivatives
Nitrosoanilines (e.g., 3-chloro-N-(4-chlorophenyl)-5-methoxy-2-nitrosoaniline) differ in the oxidation state of the nitrogen group (-NO vs. -NO₂):
Key Insight : The nitro group in this compound provides greater stability for storage and handling compared to nitroso derivatives, which require stringent conditions to prevent degradation .
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